molecular formula C7H13BrO2 B11767145 4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran

4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran

Cat. No.: B11767145
M. Wt: 209.08 g/mol
InChI Key: OREIHDVPJUHSPX-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by a bromomethyl group attached to the fourth carbon and a methoxy group attached to the third carbon of the tetrahydropyran ring. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran typically involves the bromination of 3-methoxytetrahydro-2H-pyran. One common method includes the use of hydrobromic acid (HBr) in the presence of a solvent such as dichloromethane. The reaction is carried out at elevated temperatures, usually around 60-65°C, for several hours to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH₃). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of various functionalized compounds.

    Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of potential pharmaceuticals.

    Medicine: It has applications in the synthesis of drug candidates, particularly in the development of antiviral and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-3-methoxytetrahydro-2H-pyran
  • 4-(Iodomethyl)-3-methoxytetrahydro-2H-pyran
  • 4-(Hydroxymethyl)-3-methoxytetrahydro-2H-pyran

Comparison

Compared to its analogs, 4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran is unique due to the presence of the bromine atom, which imparts higher reactivity in nucleophilic substitution reactions

Properties

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

4-(bromomethyl)-3-methoxyoxane

InChI

InChI=1S/C7H13BrO2/c1-9-7-5-10-3-2-6(7)4-8/h6-7H,2-5H2,1H3

InChI Key

OREIHDVPJUHSPX-UHFFFAOYSA-N

Canonical SMILES

COC1COCCC1CBr

Origin of Product

United States

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